beta-D-MANNOPYRANOSYL NITROMETHANE

CAS No.:

Cat. No.: VC16207185

Molecular Formula: C7H13NO7

Molecular Weight: 223.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO7 |

|---|---|

| Molecular Weight | 223.18 g/mol |

| IUPAC Name | 2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2 |

| Standard InChI Key | CNILFIXWGGSLAQ-UHFFFAOYSA-N |

| Canonical SMILES | C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-] |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

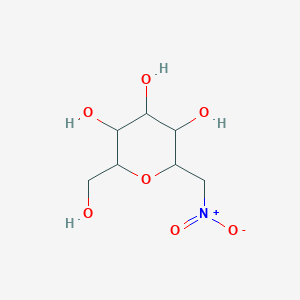

The compound’s IUPAC name, (2R,3S,4R,5S,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol , reflects its β-D-mannopyranosyl configuration. The pyranose ring adopts a chair conformation, with the nitromethyl group (-CH₂NO₂) positioned axially at the C6 carbon (Figure 1) . Key stereochemical features include:

-

C2: R-configuration (hydroxymethyl group)

-

C3, C4, C5: S-configurations (hydroxyl groups)

The nitromethyl group introduces significant steric and electronic effects, influencing both reactivity and intermolecular interactions.

Spectroscopic Identification

13C-NMR spectroscopy has been pivotal in confirming its structure. For example, derivatives like methyl 6-O-α-D-mannopyranosyl-β-D-mannopyranoside exhibit distinct signals for anomeric carbons (δ ~100–105 ppm) and nitromethyl carbons (δ ~75–80 ppm) . Similar shifts are anticipated for β-D-mannopyranosyl nitromethane, though experimental data specific to this compound remain limited.

Synthesis and Production Methods

Glycosylation Strategies

Synthesis typically involves coupling nitromethane with appropriately protected mannopyranosyl donors. Key approaches include:

Koenigs-Knorr Glycosylation

Reacting 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide with nitromethane in the presence of mercuric cyanide (Hg(CN)₂) yields protected intermediates, which are deacetylated to furnish the target compound . This method, while reliable, requires hazardous reagents and meticulous purification.

N-Pentenyl Glycoside Activation

Recent advances employ bromodiethylsulfonium bromide (BDSB) as an activator for n-pentenyl glycosides. For instance, n-pentenyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside reacts with nitromethane in dichloromethane at −60°C, achieving moderate yields (76–91%) . This method avoids heavy metals and enhances stereoselectivity.

Acid-Catalyzed Methanolysis

A cascade reaction involving 3,4,5,6-tetra-O-acetyl-1,2-dideoxy-L-arabino-hex-1-enitol in methanol with acid catalysis produces C-glycosylnitromethanes, including β-D-mannopyranosyl derivatives . This route emphasizes kinetic control, favoring five-membered ring intermediates before six-membered ring closure .

Comparative Analysis of Synthetic Routes

Table 1 summarizes critical parameters for each method:

Chemical Reactivity and Functionalization

Nitromethyl Group Transformations

The nitromethyl moiety undergoes diverse reactions:

Nef Reaction

Under acidic methanol conditions, protonation of the aci-nitro form generates a nitronic acid intermediate, which dehydrates to form a carbonyl compound . For β-D-mannopyranosyl nitromethane, this yields β-D-mannopyranosylmethanal dimethyl acetal (Equation 1) :

This reaction is kinetically controlled, favoring five-membered cyclic intermediates over six-membered analogues .

Phosphorylation

The C6 hydroxyl group can be phosphorylated using diphenyl phosphorochloridate in pyridine, yielding disodium salts after deprotection (e.g., methyl 6-O-(disodium α-D-mannopyranosyl 6-phosphate)-β-D-mannopyranoside) . Such derivatives are probes for glycosyltransferase studies.

Stability and Degradation

β-D-Mannopyranosyl nitromethane is sensitive to strong acids and bases. Prolonged exposure to aqueous HCl (pH < 2) hydrolyzes the glycosidic bond, releasing nitromethane and mannose . Storage at −20°C under anhydrous conditions is recommended .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume